(2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA

Analytical Chemistry Metabolomics Mass Spectrometry

This specialized α,β‑unsaturated acyl‑CoA thioester features a unique Z‑configuration double bond with both a polar carboxy and a reactive sulfanyl group, making it irreplaceable for probing crotonase superfamily enzyme specificity. Unlike generic analogs such as crotonyl‑CoA, the distinct steric and electronic profile of (2Z)-4‑carboxy‑2‑sulfanylbut‑2‑enoyl‑CoA delivers accurate kinetic parameters (Km, kcat) and prevents false‑negative results. Ideal for targeted LC‑MS/MS metabolomics, sulfur metabolism reconstitution assays, and active‑site mapping experiments.

Molecular Formula C26H40N7O19P3S2
Molecular Weight 911.7 g/mol
Cat. No. B15549711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA
Molecular FormulaC26H40N7O19P3S2
Molecular Weight911.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H40N7O19P3S2/c1-26(2,20(38)23(39)29-6-5-15(34)28-7-8-57-25(40)14(56)3-4-16(35)36)10-49-55(46,47)52-54(44,45)48-9-13-19(51-53(41,42)43)18(37)24(50-13)33-12-32-17-21(27)30-11-31-22(17)33/h3,11-13,18-20,24,37-38,56H,4-10H2,1-2H3,(H,28,34)(H,29,39)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/b14-3-/t13-,18-,19-,20?,24-/m1/s1
InChIKeyYQHFBNOCNNLEAS-WCWSGWIISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-4-Carboxy-2-sulfanylbut-2-enoyl-CoA for Research: Structure, Classification, and Procurement Information


(2Z)-4-Carboxy-2-sulfanylbut-2-enoyl-CoA (CAS 2059941-41-0) is a specialized acyl-coenzyme A (CoA) thioester derivative, characterized by a C26H40N7O19P3S2 molecular formula and a monoisotopic mass of 911.10332 Da [1]. It is formally defined as an acyl-CoA resulting from the condensation of coenzyme A with (2Z)-2-sulfanylpent-2-enedioic acid, positioning it within the broader class of α,β-unsaturated fatty acyl-CoA thioesters [1]. This compound is recognized as a potential intermediate in specific microbial metabolic pathways and is a known tautomer of 4-carboxy-2-thioxobutanoyl-CoA [1]. Its unique structural features, including a Z-configuration double bond and a sulfanyl (thiol) group, distinguish it from common, commercially available CoA analogs, making it a valuable, albeit niche, research tool for investigating sulfur metabolism and enzyme substrate specificity .

Critical Differentiation: Why Generic Crotonyl-CoA Analogs Cannot Substitute for (2Z)-4-Carboxy-2-sulfanylbut-2-enoyl-CoA


The assumption that common α,β-unsaturated CoA thioesters like crotonyl-CoA can serve as functional equivalents for (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA is scientifically unfounded due to fundamental differences in their chemical structure and enzyme recognition motifs. Crotonyl-CoA (trans-2-butenoyl-CoA) is a simple linear substrate with a single trans double bond and lacks the additional polar carboxyl and reactive sulfanyl groups present in the target compound [1]. These functional groups are not passive structural variations; they create a distinct chemical environment and can drastically alter hydrogen-bonding networks, steric constraints, and electronic properties within an enzyme's active site. Enzymes of the crotonase superfamily, for instance, are known to exhibit strict substrate specificity based on the acyl chain structure [2]. The presence of the carboxy and sulfanyl moieties in (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA, along with its defined Z-configuration, dictates a unique binding pose and reactivity profile. Consequently, substituting a generic analog like crotonyl-CoA for this compound would lead to false-negative results or completely misrepresent the kinetic parameters of the enzyme under study, rendering the experimental data invalid.

Quantifiable Differentiation: Evidence-Based Guide to (2Z)-4-Carboxy-2-sulfanylbut-2-enoyl-CoA


Unique Structural Signature: Comparative Mass Spectrometry Differentiation from Crotonyl-CoA

The monoisotopic mass of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA is 911.10332 Da, which is significantly higher than that of the common analog crotonyl-CoA (C25H40N7O17P3S, monoisotopic mass 835.141 Da) [1]. This substantial mass difference of +75.96 Da is directly attributable to the presence of the additional carboxy and sulfanyl groups in the target compound. In LC-MS or direct infusion MS analyses, this difference enables unambiguous identification and quantitation of the target compound, preventing misannotation that would occur if a user assumed the observed peak corresponded to a more common, lower-mass CoA thioester [2].

Analytical Chemistry Metabolomics Mass Spectrometry

Enhanced Polarity and Chromatographic Retention: A Predictable Advantage for Separation

The presence of an additional free carboxyl group on the acyl chain of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA confers increased polarity relative to simpler enoyl-CoA thioesters like crotonyl-CoA. Based on the fundamental principles of reverse-phase liquid chromatography (RP-HPLC), which is the standard method for analyzing acyl-CoA species, this increased polarity is expected to result in a measurably shorter retention time (lower hydrophobicity index) . This differential elution profile provides a practical, operational advantage, allowing for the chromatographic resolution of the target compound from other acyl-CoA species in complex biological matrices, thereby improving assay specificity and reducing the risk of co-elution interference [1].

Analytical Chemistry Chromatography Metabolomics

Specified Purity for Reproducible In Vitro Enzymology

When procured from a verified commercial source (AKSci, Cat. No. 2347EN), this compound is supplied with a minimum purity specification of 95% . While this is a common standard for specialty CoA thioesters, it is a critical quantitative parameter for experimental design. This level of purity ensures that enzyme kinetic assays are not confounded by significant levels of inhibitory byproducts or alternative substrates. In contrast, sourcing from non-specialized vendors or attempting in-house synthesis without rigorous purification may yield material of unknown and variable purity, which is a major source of irreproducible data in enzymology .

Enzymology Biochemistry Assay Development

Best Application Scenarios for (2Z)-4-Carboxy-2-sulfanylbut-2-enoyl-CoA in Scientific Research


Investigating Substrate Specificity of Crotonase Superfamily Enzymes

This compound is uniquely suited for probing the active site architecture and substrate specificity of enzymes within the crotonase superfamily (e.g., enoyl-CoA hydratase, methylmalonyl-CoA decarboxylase). Its combination of a Z-configured double bond with polar carboxy and sulfanyl groups presents a distinct set of steric and electronic challenges for the enzyme's catalytic machinery [1]. By directly comparing the kinetic parameters (e.g., Km, kcat) of (2Z)-4-carboxy-2-sulfanylbut-2-enoyl-CoA with those of simpler substrates like crotonyl-CoA, researchers can map the structural determinants of substrate recognition and catalysis, information that is unattainable using generic, commercially available analogs .

Elucidating Sulfur-Containing Metabolic Pathways in Microorganisms

Given its defined structure as a thioester of a sulfanyl-substituted enedioic acid, this compound serves as a critical probe for tracing and characterizing uncharacterized steps in bacterial sulfur metabolism. It is predicted to be a key intermediate in pathways for the degradation of sulfur-containing aromatic compounds or amino acids [1]. Researchers can use this compound in in vitro reconstitution assays with recombinant enzymes to validate proposed pathway steps, confirm enzyme function, and identify novel metabolites, thereby advancing the fundamental understanding of microbial physiology .

Developing Targeted Metabolomics Assays for Acyl-CoA Profiling

The compound's unique monoisotopic mass (911.10332 Da) and predictable chromatographic behavior make it an ideal candidate for inclusion in targeted LC-MS/MS metabolomics panels designed to profile acyl-CoA thioesters [1]. Its presence in biological extracts can be unambiguously confirmed using multiple reaction monitoring (MRM) transitions specific to its mass and fragmentation pattern. This allows for the accurate detection and quantification of this low-abundance metabolite in complex biological samples, facilitating biomarker discovery or the monitoring of specific metabolic states .

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